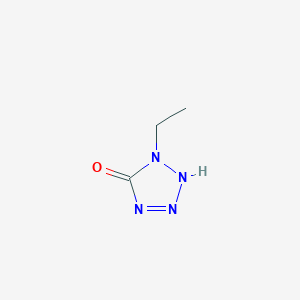

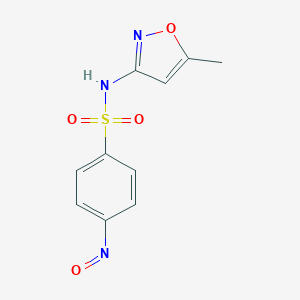

![molecular formula C₉H₁₃N₃O₆ B028890 1-[3,4-二羟基-5-(羟甲基)氧杂环-2-基]-1,2,4-三唑-3-甲酸甲酯 CAS No. 38934-69-9](/img/structure/B28890.png)

1-[3,4-二羟基-5-(羟甲基)氧杂环-2-基]-1,2,4-三唑-3-甲酸甲酯

描述

Synthesis AnalysisThe synthesis of related triazole derivatives often involves multi-step processes that include hydroxymethylation, oxidation, esterification, and cycloaddition reactions. For instance, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, which shares a part of the chemical structure, was achieved through hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, yielding a final product with 32% overall yield and 98% purity (Xue Feng, 2005). These methodologies could be adapted or serve as a foundation for the synthesis of "Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate."

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectral analysis. These techniques help in determining the configuration, conformation, and relative positioning of atoms within the molecule. For example, the structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were investigated using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Anetta Dzygiel et al., 2004). This comprehensive analysis aids in understanding the molecular architecture and facilitates further chemical modifications.

Chemical Reactions and Properties

The chemical behavior of triazole derivatives under various conditions reveals their reactivity and potential for further transformation. The synthesis and study of different triazole derivatives, such as the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole and its antibacterial activity, offer insights into the functional versatility of these compounds (M. Brahmayya et al., 2018). Understanding these chemical reactions is crucial for tailoring the compound for specific applications or studies.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical handling of the compound. Research on related compounds, such as the analysis of crystal and molecular structures of triazole derivatives, provides valuable information on the physical characteristics that influence the compound's stability and reactivity (N. Boechat et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, define the compound's potential interactions and transformations. Studies such as the synthesis, characterization, and antibacterial activity of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate contribute to understanding the chemical behavior and potential applications of triazole derivatives (Salaheddine Boukhssas et al., 2017).

科学研究应用

治疗潜力和生物活性

1,2,4-三唑衍生物因其广泛的生物活性而得到广泛研究。研究表明,这些化合物表现出抗菌、抗真菌、抗氧化、抗炎和抗病毒活性。1,2,4-三唑核心的化学修饰的多功能性允许探索针对各种疾病(包括影响弱势群体的被忽视疾病)的新型疗法。此类衍生物正在针对表现出越来越强耐药性的细菌评估其潜力,这凸显了发现针对新出现的健康挑战的有效新原型的紧迫性 (Ferreira 等,2013)。

化学合成进展

新型 1,2,4-三唑衍生物的开发涉及探索更高效、面向绿色化学的合成方法。1,2,4-三唑衍生物合成的进步不仅解决了对环保工艺的需求,还为创建具有增强生物活性的化合物开辟了途径。铜催化的叠氮化物-炔烃环加成等技术在这个领域至关重要,为这些杂环化合物的快速和选择性合成提供了一条途径 (Kaushik 等,2019)。

在精准医疗中的应用

新兴研究表明三唑衍生物在精准医疗领域的作用,特别是通过将其纳入癌症检测和预后的生物标志物开发中。这些化合物的独特特性,例如它们的稳定性和反应性,使它们适用于开发先进的诊断工具和治疗策略,旨在早期检测和个性化治疗方法 (Xu 等,2021)。

环境和材料科学应用

1,2,4-三唑衍生物的结构多功能性将其应用范围从生物医学扩展到环境和材料科学。这些化合物已被确定为各种金属和合金的有效缓蚀剂,展示了其在重要工业应用中的潜力。1,2,4-三唑衍生物在腐蚀性介质中保护金属表面免受腐蚀的能力为它们在开发具有增强耐久性和性能的新材料中使用提供了机会 (Hrimla 等,2021)。

属性

IUPAC Name |

methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c1-17-9(16)7-10-3-12(11-7)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJYLFZDYHCYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959771 | |

| Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate | |

CAS RN |

38934-69-9 | |

| Record name | NSC360639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

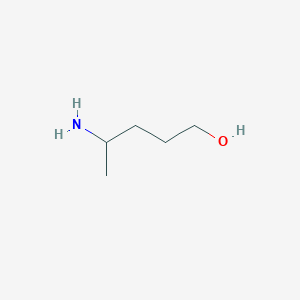

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)

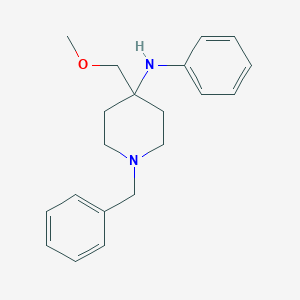

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

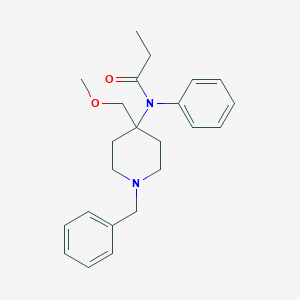

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)